2H-Pyran, 3-butyl-5,6-dihydro-

Lipophilicity Regioisomerism Partition coefficient

2H-Pyran, 3-butyl-5,6-dihydro- (CAS 61639-05-2), also indexed as 5-butyl-3,6-dihydro-2H-pyran, is a member of the dihydropyran family of six-membered oxygen heterocycles. The compound possesses a single endocyclic double bond at the 4,5‑position (3,6‑dihydro‑2H‑pyran isomer), with a butyl substituent at the 3‑position, distinguishing it from the more common 3,4‑dihydro‑2H‑pyran protecting‑group chemistry.

Molecular Formula C9H16O
Molecular Weight 140.22 g/mol
CAS No. 61639-05-2
Cat. No. B14570573
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2H-Pyran, 3-butyl-5,6-dihydro-
CAS61639-05-2
Molecular FormulaC9H16O
Molecular Weight140.22 g/mol
Structural Identifiers
SMILESCCCCC1=CCCOC1
InChIInChI=1S/C9H16O/c1-2-3-5-9-6-4-7-10-8-9/h6H,2-5,7-8H2,1H3
InChIKeySNUSTYRVVXEHJI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2H-Pyran, 3-butyl-5,6-dihydro- (CAS 61639-05-2) Procurement Guide: Baseline Identity and Physicochemical Profile


2H-Pyran, 3-butyl-5,6-dihydro- (CAS 61639-05-2), also indexed as 5-butyl-3,6-dihydro-2H-pyran, is a member of the dihydropyran family of six-membered oxygen heterocycles. The compound possesses a single endocyclic double bond at the 4,5‑position (3,6‑dihydro‑2H‑pyran isomer), with a butyl substituent at the 3‑position, distinguishing it from the more common 3,4‑dihydro‑2H‑pyran protecting‑group chemistry . Its molecular formula is C₉H₁₆O, exact mass 140.12012 Da, topological polar surface area (TPSA) 9.23 Ų, and calculated LogP 2.52 . This combination of moderate lipophilicity, steric bulk, and the 3,6‑dihydro unsaturation pattern places the compound in a distinct physicochemical space that impacts partitioning behavior, reactivity, and organoleptic properties relative to its unsubstituted and regioisomeric analogs.

Why Generic Dihydropyran Substitution Fails for CAS 61639-05-2: Regioisomer- and Chain-Length-Dependent Property Divergence


Although all dihydropyrans share the same C₅O heterocyclic motif, alterations in substitution position and alkyl chain length produce non‑interchangeable compounds with divergent physicochemical signatures. The unsubstituted 3,6‑dihydro‑2H‑pyran exhibits a LogP of 0.62 , while relocation of a butyl group from the 3‑position (target; LogP 2.52) to the 2‑position (LogP 2.87) or 4‑position (LogP 3.10) yields regioisomers that are up to 0.58 log units more lipophilic despite identical molecular weights . Similarly, shortening the alkyl chain to methyl reduces LogP to 1.35 [1]. These quantitative differences cannot be compensated by formulation adjustments; they directly govern each compound's suitability for specific synthetic transformations, fragrance volatility, biological membrane partitioning, and analytical detectability. Consequently, generic interchange of dihydropyran analogs without verification of the exact isomer and chain length is scientifically unreliable.

Quantitative Differentiation Evidence for 2H-Pyran, 3-butyl-5,6-dihydro- (CAS 61639-05-2) Versus Closest Analogs


Regioisomeric Lipophilicity Differentiation: 3-Butyl Isomer (LogP 2.52) vs. 2-Butyl (LogP 2.87) and 4-Butyl (LogP 3.10) Analogs

The octanol-water partition coefficient (LogP) of 3-butyl-5,6-dihydro-2H-pyran is 2.52 . In contrast, the 2-butyl regioisomer (2-butyl-3,4-dihydro-2H-pyran, CAS 60443-97-2) has a LogP of 2.87 , and the 4-butyl regioisomer (4-butyl-3,4-dihydro-2H-pyran, CAS 72757-57-4) has an XLogP3-AA of 3.10 . All three compounds share the identical molecular formula (C₉H₁₆O) and molecular weight (140.22 g/mol), making lipophilicity a direct function of substitution position. The target 3-butyl isomer is 0.35–0.58 log units less lipophilic than its regioisomers, translating to a factor of approximately 2.2–3.8× lower octanol-water partitioning.

Lipophilicity Regioisomerism Partition coefficient Drug-likeness

Chain-Length Lipophilicity Gradient: Butyl (LogP 2.52) Confers Optimal Balance Between Methyl (LogP 1.35) and Unsubstituted (LogP 0.62) Analogs

In the homologous series of 3-alkyl-5,6-dihydro-2H-pyrans, LogP increases systematically with chain length: 3,6-dihydro-2H-pyran (unsubstituted, CAS 3174-74-1) has an ACD/LogP of 0.62 ; 3-methyl-5,6-dihydro-2H-pyran (CAS 29687-18-1) has LogP 1.35 [1]; and 3-butyl-5,6-dihydro-2H-pyran has LogP 2.52 . This represents an increase of 1.90 log units from unsubstituted to butyl, and 1.17 log units from methyl to butyl—factors of approximately 79-fold and 15-fold in partition coefficient, respectively.

Lipophilicity gradient Homologous series Structure-activity relationship Fragrance volatility

Molecular Weight and Exact Mass Differentiation: Unambiguous MS Identification vs. Lower Homologs

3-Butyl-5,6-dihydro-2H-pyran has a molecular weight of 140.22 g/mol and an exact monoisotopic mass of 140.12012 Da . By comparison, the 3-methyl analog (CAS 29687-18-1) has MW 98.14 g/mol and exact mass 98.0732 Da [1], while the unsubstituted 3,6-dihydro-2H-pyran has MW 84.12 g/mol [2]. The mass difference of 42.08 Da (C₃H₆) relative to the methyl analog, and 56.10 Da (C₄H₈) relative to the unsubstituted parent, provides more than sufficient resolution for unambiguous selected ion monitoring (SIM) or extracted ion chromatogram (EIC) detection, even on single‑quadrupole GC‑MS systems.

Molecular weight Exact mass GC-MS LC-MS Quality control

Synthetic Accessibility: Hetero-Diels–Alder Route Specific to 3-Alkyl-5,6-dihydro-2H-pyrans

US Patent 5,162,551 describes a Lewis acid‑catalyzed hetero‑Diels–Alder reaction between aldehydes (R₁CHO) and dienes (e.g., isoprene) to produce 5,6‑dihydro‑2H‑pyran derivatives with alkyl substitution at the 2‑ or 3‑position [1]. The process uses AlCl₃ or SnCl₄ as catalyst with a nitro‑compound co‑catalyst and is specifically claimed for aldehydes where R₁ is an alkyl group of 1–6 carbon atoms, directly encompassing the butyraldehyde precursor required for 3‑butyl‑5,6‑dihydro‑2H‑pyran. While explicit yield data for the target compound are not tabulated, the patent demonstrates the general feasibility of this substitution pattern.

Hetero-Diels-Alder Process chemistry Synthetic methodology Lewis acid catalysis

Procurement-Driven Application Scenarios for 2H-Pyran, 3-butyl-5,6-dihydro- (CAS 61639-05-2)


Fragrance Ingredient Development Requiring Balanced Volatility and Substantivity

The target compound's LogP of 2.52 positions it in the optimal range for simultaneous air diffusion and skin retention in fine fragrance and fabric care formulations . Compared with the more lipophilic 4‑butyl regioisomer (LogP 3.10), the target is predicted to exhibit superior headspace delivery, while offering better longevity than the rapidly evaporating unsubstituted 3,6‑dihydro‑2H‑pyran (LogP 0.62) . This balanced profile makes it a candidate for green‑floral accords where moderate tenacity is desired.

Biological Assay Development Where Moderate Lipophilicity Minimizes Aggregation-Based Artifacts

In high‑throughput screening and in vitro pharmacology, compounds with LogP exceeding 3.0 are at elevated risk for colloidal aggregation and non‑specific protein binding, leading to false‑positive hits . The target's LogP of 2.52 is below this risk threshold, while still providing sufficient lipophilicity for passive membrane permeation (Lipinski‑compliant). By contrast, the 4‑butyl regioisomer (LogP 3.10) would be expected to exhibit greater non‑specific binding, complicating dose‑response interpretation .

Analytical Reference Standard for GC‑MS and LC‑MS Method Development

The distinct molecular ion at m/z 140.12 (exact mass) and a characteristic 42‑Da mass shift relative to the 3‑methyl analog provide unambiguous identification in complex matrices . This mass difference exceeds the resolution of standard single‑quadrupole instruments, enabling reliable selected ion monitoring without interference from lower homologs or regioisomers. The compound thus serves as a well‑defined reference for quantifying dihydropyran derivatives in essential oils, reaction mixtures, or environmental samples.

Synthetic Chemistry Research on Hetero‑Diels–Alder Cycloaddition Scope

The 3‑butyl substitution pattern, accessible via the Lewis acid‑catalyzed hetero‑Diels–Alder route described in US 5,162,551 [1], provides a sterically and electronically distinct substrate for studying the scope and limitations of this cycloaddition. The butyl chain is long enough to influence diastereoselectivity relative to methyl or ethyl analogs, while the 3‑position substitution offers different facial selectivity compared to 2‑substituted dihydropyrans, making this compound a useful mechanistic probe.

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